molecular formula C8H6ClNO2 B1593968 2-Benzoxazolinone, 5-chloro-3-methyl- CAS No. 5790-90-9

2-Benzoxazolinone, 5-chloro-3-methyl-

Cat. No. B1593968
CAS RN: 5790-90-9
M. Wt: 183.59 g/mol
InChI Key: VORWOQGVKPXSCM-UHFFFAOYSA-N
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Description

“2-Benzoxazolinone, 5-chloro-3-methyl-” is a chemical compound that has been studied for its antibacterial and antifungal properties . It contains an azole ring structure, which is common in many antibacterial and antifungal agents . This compound naturally occurs in plants and plays a role as a defense compound against bacteria, fungi, and insects .


Synthesis Analysis

The synthesis of “2-Benzoxazolinone, 5-chloro-3-methyl-” involves various substituents. These include p-aminobenzoic acids and sulphanilamide derivatives, which are reported as potent antimicrobial agents . The attachment with the azole ring at the 5-Chloro position might increase its antibacterial and antifungal activity .


Molecular Structure Analysis

The molecular formula of “2-Benzoxazolinone, 5-chloro-3-methyl-” is C8H6ClNO2 . It contains a total of 19 bonds; 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 (thio-) carbamate (aromatic) .


Chemical Reactions Analysis

Benzoxazinoid (Bx) metabolites, such as “2-Benzoxazolinone, 5-chloro-3-methyl-”, produced by wheat and other members of the Poaceae have activity against Fusarium sp. that cause cereal diseases .

Scientific Research Applications

Antibacterial Applications

2-Benzoxazolinone derivatives have been studied for their potential in developing new antibacterial drugs. Research has shown that these compounds can be effective against various Gram-positive and Gram-negative pathogens, which is significant for therapeutic practices. The derivatives are synthesized and characterized by spectroscopy methods, indicating their suitability for a compound library aimed at antibacterial drug development .

Analgesic Activity

Scientific studies have identified that 2-Benzoxazolinone derivatives, especially those with substituents at positions 3, 5, 6, and 7, exhibit analgesic activity. This means they have the ability to reduce pain. Such findings are crucial for the development of non-acidic non-steroidal anti-inflammatory drugs with both central and peripheral analgesic actions .

Antifungal Activity

In addition to antibacterial properties, there is evidence that 2-Benzoxazolinone derivatives can be synthesized with various substituents to create compounds with antifungal activity. These compounds are characterized using UV–Visible, IR, MASS spectroscopy, and NMR spectroscopy to confirm their structures and potential efficacy .

Safety And Hazards

“2-Benzoxazolinone, 5-chloro-3-methyl-” should be handled with care. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation . It is also advised to keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-chloro-3-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORWOQGVKPXSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206621
Record name 2-Benzoxazolinone, 5-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoxazolinone, 5-chloro-3-methyl-

CAS RN

5790-90-9
Record name 2-Benzoxazolinone, 5-chloro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005790909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-3-methyl-2-benzoxazolinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoxazolinone, 5-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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